molecular formula C8H4BrFO3 B12851571 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12851571
M. Wt: 247.02 g/mol
InChI Key: SKAAOGNDRBRKHJ-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a benzo[d][1,3]dioxin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scalable Synthesis: Utilizing large-scale reactors with precise control over temperature and reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4H-benzo[d][1,3]dioxin-4-one: Lacks the fluorine atom, which may affect its reactivity and applications.

    5-Fluoro-4H-benzo[d][1,3]dioxin-4-one:

    4H-benzo[d][1,3]dioxin-4-one: The parent compound without any halogen substitutions, serving as a basic structure for further modifications.

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one imparts unique chemical properties, such as increased reactivity and potential for diverse functionalization. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

7-bromo-5-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-2H,3H2

InChI Key

SKAAOGNDRBRKHJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=CC(=C2)Br)F)C(=O)O1

Origin of Product

United States

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